Cas no 1013820-58-0 (3-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine)

3-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine structure
1013820-58-0 structure
商品名:3-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
CAS番号:1013820-58-0
MF:C17H26N6O2S
メガワット:378.492341518402
CID:6091991
PubChem ID:16839202

3-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine 化学的及び物理的性質

名前と識別子

    • 3-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
    • Pyridazine, 3-[4-(propylsulfonyl)-1-piperazinyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-
    • SR-01000911989
    • 1013820-58-0
    • 3-(4-propylsulfonylpiperazin-1-yl)-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine
    • SR-01000911989-1
    • F2319-0150
    • 3-(4-(propylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
    • AKOS024638797
    • インチ: 1S/C17H26N6O2S/c1-5-12-26(24,25)22-10-8-21(9-11-22)16-6-7-17(19-18-16)23-15(4)13(2)14(3)20-23/h6-7H,5,8-12H2,1-4H3
    • InChIKey: IRXZEUQBVRPHFL-UHFFFAOYSA-N
    • ほほえんだ: C1(N2CCN(S(CCC)(=O)=O)CC2)=NN=C(N2C(C)=C(C)C(C)=N2)C=C1

計算された属性

  • せいみつぶんしりょう: 378.18379527g/mol
  • どういたいしつりょう: 378.18379527g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 560
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 92.6Ų

じっけんとくせい

  • 密度みつど: 1.33±0.1 g/cm3(Predicted)
  • ふってん: 619.1±65.0 °C(Predicted)
  • 酸性度係数(pKa): 4.32±0.10(Predicted)

3-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2319-0150-4mg
3-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
1013820-58-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2319-0150-5mg
3-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
1013820-58-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2319-0150-10μmol
3-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
1013820-58-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2319-0150-2mg
3-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
1013820-58-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2319-0150-3mg
3-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
1013820-58-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2319-0150-2μmol
3-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
1013820-58-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2319-0150-5μmol
3-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
1013820-58-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2319-0150-10mg
3-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
1013820-58-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2319-0150-1mg
3-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
1013820-58-0 90%+
1mg
$54.0 2023-05-16

3-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine 関連文献

3-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazineに関する追加情報

Introduction to Compound with CAS No. 1013820-58-0 and Product Name: 3-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

The compound with the CAS number 1013820-58-0 and the product name 3-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The molecular structure of this compound incorporates multiple functional groups, including a propane-1-sulfonyl moiety and a 3,4,5-trimethyl-1H-pyrazol-1-yl substituent, which contribute to its unique chemical properties and biological interactions.

Recent studies have highlighted the importance of piperazine derivatives in drug discovery, particularly due to their ability to modulate various biological pathways. The piperazin-1-yl group in this compound is known for its role in enhancing binding affinity and selectivity, making it a valuable component in the design of novel pharmacological agents. Furthermore, the presence of the 3,4,5-trimethyl-1H-pyrazol-1-yl group introduces additional complexity to the molecular framework, potentially influencing its pharmacokinetic and pharmacodynamic profiles.

In the context of current research, this compound has been explored for its potential applications in treating neurological disorders. The combination of the propane-1-sulfonyl and piperazin-1-yl groups suggests that it may interact with neurotransmitter receptors, such as serotonin or dopamine receptors, which are implicated in conditions like depression, anxiety, and cognitive dysfunction. Preliminary in vitro studies have indicated that this compound exhibits promising activity in modulating these receptors, although further research is needed to fully elucidate its mechanism of action.

The 3,4,5-trimethyl-1H-pyrazol-1-yl substituent adds another layer of functionality to the molecule. Pyrazole derivatives are well-documented for their role in various biological processes and have been incorporated into numerous drug candidates. The trimethyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability. This feature is particularly crucial in pharmaceutical development, as it can significantly influence the compound's absorption and distribution within the body.

From a synthetic chemistry perspective, the preparation of this compound involves multi-step organic synthesis techniques. The introduction of the propane-1-sulfonyl group requires careful control over reaction conditions to ensure high yield and purity. Additionally, the incorporation of the 3,4,5-trimethyl-1H-pyrazol-1-yl moiety necessitates precise functional group transformations. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently than ever before.

One of the most exciting aspects of this compound is its potential as a scaffold for further drug development. By modifying specific functional groups or introducing additional substituents, researchers can generate a library of analogs with tailored biological activities. This approach is particularly useful in high-throughput screening campaigns aimed at identifying novel therapeutic agents. The flexibility offered by the molecular structure of this compound makes it an attractive candidate for such explorations.

The pharmacological profile of this compound is still under investigation, but initial findings suggest that it may possess properties that make it suitable for treating a range of conditions. For instance, its ability to modulate neurotransmitter receptors could make it valuable in managing symptoms associated with neurological disorders. Moreover, its structural features may contribute to its stability and bioavailability upon administration.

In conclusion,3-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-y)pyridazine (CAS No. 1013820 - 58 - 0) represents a promising candidate for further research and development in pharmaceuticals. Its unique molecular structure and functional groups offer potential therapeutic benefits across multiple disease areas. As research continues to uncover new applications for this compound, future studies will likely focus on optimizing its synthetic routes and evaluating its efficacy in preclinical models.

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